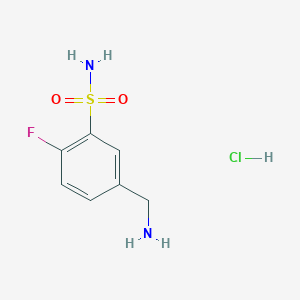

5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those incorporating fluorine atoms, typically involves the reaction of amines with sulfonyl chlorides or the modification of existing sulfonamide compounds to introduce fluorine atoms. Superacid chemistry has been employed to synthesize halogen-containing N-substituted 4-aminobenzenesulfonamides, demonstrating the versatility in synthesizing fluorine-containing sulfonamides for targeted biological activities (Compain et al., 2013).

Molecular Structure Analysis

X-ray crystallographic studies provide detailed insights into the molecular structure of fluorine-containing sulfonamides. The binding of sulfonamides to enzymes, such as carbonic anhydrases, reveals the key interactions at the molecular level, highlighting the importance of the fluorine atom and the sulfonamide group in engaging with the active site of the enzyme (Menchise et al., 2006).

Chemical Reactions and Properties

Sulfonamides, including 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide, can undergo various chemical reactions, reflecting their chemical properties. For instance, reactions involving the sulfonamide group can lead to the synthesis of complex molecules with potent biological activities. The presence of a fluorine atom often enhances the biological activity of these molecules by influencing their metabolic stability and binding affinity (Ceruso et al., 2014).

Aplicaciones Científicas De Investigación

Sulfonamide-Based Medicinal Chemistry

Sulfonamides, including derivatives like 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride, have been foundational in developing antimicrobial agents since their introduction as the first synthetic antimicrobial drugs. Their significance extends beyond antibacterial applications, encompassing a wide range of medicinal uses including anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. The versatility of sulfonamide derivatives arises from their chemical structure, which can be modified to enhance bioactivity and broaden their medicinal applications. The research indicates a vibrant field of study focused on sulfonamide compounds, with ongoing efforts to design new drug molecules exhibiting broad-spectrum activity, high efficacy, and low toxicity (He Shichao et al., 2016).

Drug Development and Sulfonamides

The patent landscape for sulfonamides between 2008 and 2012, and continuing into more recent years, reveals an active area of research and development. Innovations have focused on carbonic anhydrase inhibitors (CAIs) for managing conditions like glaucoma, with novel drugs such as apricoxib and pazopanib (multi-targeted receptor tyrosine kinase inhibitors) showcasing significant antitumor activity. This period also saw the development of sulfonamide CAIs incorporating nitric oxide-donating moieties as promising antiglaucoma agents, indicating the potential for sulfonamides in producing selective drugs for various diseases including cancer and inflammatory conditions (F. Carta et al., 2012; I. Gulcin & P. Taslimi, 2018).

Environmental and Health Impacts

Beyond their therapeutic applications, sulfonamides have been examined for their environmental persistence and impact on human health. The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about antimicrobial resistance and potential health risks. Research in this area aims to understand the ecological consequences of sulfonamide pollution and develop strategies to mitigate their negative effects on public health (W. Baran et al., 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(aminomethyl)-2-fluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S.ClH/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-3H,4,9H2,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXFJFFWWFMJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)S(=O)(=O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)

![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)

![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)